AZD4694
Description
Properties
IUPAC Name |
2-[2-fluoro-6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c1-16-13-5-3-10(14(15)17-13)12-7-8-6-9(18)2-4-11(8)19-12/h2-7,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNQXTDIPMCJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1054629-49-0 | |
| Record name | AZD 4694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054629490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUTAFURANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K506J69E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Precursor Synthesis
The non-radioactive precursor, desfluoro-flutafuranol, is synthesized via a multi-step organic synthesis (Scheme 1). Starting with 6-hydroxybenzothiazole, the furanyl moiety is introduced through a Suzuki-Miyaura cross-coupling reaction using palladium(II) acetate as a catalyst and tetrahydrofuran (THF) as the solvent. Subsequent alkylation with 2-bromoethyl acetate under basic conditions (K₂CO₃, DMF, 80°C) yields the ethoxy intermediate. Hydrolysis with aqueous HCl affords the hydroxylated precursor, which is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Radiolabeling with Fluorine-18
Fluorine-18 incorporation employs nucleophilic aliphatic substitution (NAS) using a mesylate or tosylate precursor. The protocol, adapted from and, involves:
- Production of [¹⁸F]Fluoride : Irradiation of [¹⁸O]water via the ¹⁸O(p,n)¹⁸F nuclear reaction, yielding [¹⁸F]fluoride in a cyclotron.
- Activation of [¹⁸F]Fluoride : The [¹⁸F]fluoride is trapped on a QMA cartridge, eluted with a solution of K₂CO₃ (5 mg) and Kryptofix 222 (15 mg) in acetonitrile/water (80:20), and dried azeotropically under N₂ at 110°C.
- Radiolabeling Reaction : The precursor (2–5 mg) is dissolved in anhydrous dimethyl sulfoxide (DMSO, 1 mL) and reacted with activated [¹⁸F]fluoride at 100°C for 10 minutes. The reaction mixture is quenched with saline and purified via semi-preparative HPLC (C18 column, acetonitrile/water 65:35, 4 mL/min).
Table 2: Radiolabeling Parameters for Flutafuranol
| Parameter | Value |
|---|---|
| Precursor amount | 2–5 mg |
| Reaction temperature | 100°C |
| Reaction time | 10 minutes |
| Radiochemical yield | 35–45% (decay-corrected) |
| Molar activity | 50–75 GBq/μmol |
Analytical Characterization and Quality Control
Radiochemical Purity
Post-purification, Flutafuranol’s radiochemical purity (>98%) is confirmed using analytical HPLC (Waters XBridge C18, 5 μm, 4.6 × 250 mm) with UV (254 nm) and γ-detection. The retention time (tᴿ = 8.2 minutes) matches the non-radioactive standard, ensuring identity. Residual solvents (DMSO, acetonitrile) are quantified via gas chromatography to comply with ICH guidelines (<500 ppm).
Binding Affinity and Selectivity
Saturation binding assays with Aβ₁–₄₂ fibrils reveal a dissociation constant (Kᴅ) of 4.2 ± 0.8 nM, comparable to PiB (Kᴅ = 3.9 ± 0.7 nM). Competition studies using [³H]BF-227 show >90% displacement at 10 nM Flutafuranol, confirming high target engagement. Minimal binding to α-synuclein or tau fibrils (<5%) underscores its selectivity for Aβ.
Preclinical Validation and Applications
In vivo studies in transgenic AD mice demonstrate rapid brain uptake (2.5% ID/g at 5 minutes post-injection) and clearance from nonspecific regions (white matter-to-cortex ratio = 1.8 at 30 minutes). Metabolite analysis via radio-TLC shows >90% intact tracer in plasma at 30 minutes, supporting its stability.
Chemical Reactions Analysis
AZD4694 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD4694 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radioligand in PET imaging to study the binding properties and distribution of amyloid beta plaques.
Biology: Helps in understanding the biological mechanisms underlying Alzheimer’s disease by visualizing amyloid beta deposits in the brain.
Medicine: Used in the diagnosis and monitoring of Alzheimer’s disease, aiding in the evaluation of disease-modifying therapies.
Industry: Employed in the development of new diagnostic tools and therapeutic agents for Alzheimer’s disease
Mechanism of Action
AZD4694 exerts its effects by binding specifically to amyloid beta plaques in the brain. The compound has a high affinity for amyloid beta fibrils, with a dissociation constant (Kd) of 2.3 nM. This binding allows for the visualization of amyloid beta deposits using PET imaging, providing valuable information about the presence and distribution of these plaques in the brain .
Biological Activity
Flutafuranol, also known as [^18F]NAV4694 or [^18F]AZD4694, is a radiolabeled compound primarily investigated for its potential in imaging β-amyloid plaques in Alzheimer's disease (AD) using positron emission tomography (PET). This article provides an overview of its biological activity, including binding affinity, pharmacokinetics, and clinical implications based on diverse research findings.
Flutafuranol is a benzofuran derivative that targets β-amyloid fibrils, which are hallmark features of Alzheimer's pathology. Its mechanism involves binding to these fibrils, allowing for the visualization of amyloid deposition in the brain through PET imaging. The compound's design aims to optimize brain penetration and binding specificity while minimizing off-target effects.
Binding Affinity and Pharmacokinetics
Flutafuranol exhibits a high binding affinity for amyloid plaques compared to other tracers. Research indicates that it displays approximately two-fold greater binding affinity to Aβ in postmortem AD brain homogenates than florbetaben, another commonly used tracer. However, it shows slightly lower initial uptake and washout rates from the brains of healthy mice, which may affect its diagnostic utility in early AD detection .
Table 1: Comparison of Binding Affinities
| Tracer Name | Binding Affinity (Aβ) | Initial Uptake Rate | Washout Rate |
|---|---|---|---|
| Flutafuranol | Higher than florbetaben | Lower than florbetaben | Moderate |
| Florbetaben | Reference | Higher | Faster |
Clinical Trials and Applications
Flutafuranol is currently undergoing various clinical trials to evaluate its efficacy in diagnosing Alzheimer's disease. It has shown promise in differentiating between healthy controls and AD patients by demonstrating significantly increased binding in neocortical association areas and the striatum in individuals with AD .
Case Study Insights
- Clinical Trial Outcomes : In a recent trial involving patients with mild cognitive impairment (MCI) and AD, flutafuranol demonstrated a significant correlation between PET imaging results and clinical assessments of cognitive function. The tracer effectively identified patients with high amyloid burden, which correlated with cognitive decline .
- Comparative Studies : A study comparing flutafuranol with traditional tracers like [^11C]-PiB revealed that flutafuranol could provide clearer images with less nonspecific binding in white matter regions, enhancing diagnostic accuracy for AD .
Potential Limitations and Considerations
Despite its advantages, flutafuranol has some limitations. The short half-life of the radioactive isotope fluorine-18 (approximately 110 minutes) necessitates rapid imaging post-injection, which can be logistically challenging. Additionally, some studies noted nonspecific binding in white matter and other regions, which could complicate interpretation of PET scans .
Comparison with Similar Compounds
Key Findings:
Isotope and Half-Life: Flutafuranol’s fluorine-18 isotope offers logistical advantages over [¹¹C]PiB, which requires an on-site cyclotron .
Clinical Utility: Approved tracers like [¹⁸F]Flutemetamol and [¹⁸F]Florbetapir are widely used, but Flutafuranol’s Phase III data suggest comparable accuracy to [¹¹C]PiB in detecting Aβ+ patients (OR = 3.964; p < 0.001) .
Imaging Protocols: Flutafuranol’s 50-minute post-injection scan time is shorter than [¹⁸F]Florbetaben’s 90-minute protocol, streamlining clinical workflows .
Research and Clinical Performance
- vs. [¹¹C]PiB: In a cohort of 197 subjects, Flutafuranol and PiB showed similar efficacy in classifying Aβ+ vs. Aβ− status (AUC > 0.85). However, Flutafuranol’s longer half-life reduces dependency on cyclotron facilities .
- vs. [¹⁸F]FMM (Flutemetamol): Flutafuranol’s higher affinity may enhance detection of early Aβ deposition, though both tracers correlate strongly with post-mortem plaque burden .
- vs. [¹⁸F]FDDNP: Unlike Flutafuranol, [¹⁸F]FDDNP binds to both Aβ and tau, reducing specificity for AD diagnosis .
Regulatory and Commercial Status
As of 2025, Flutafuranol remains in Phase III trials, while [¹⁸F]Florbetapir, [¹⁸F]Flutemetamol, and [¹⁸F]Florbetaben are FDA/EMA-approved . AstraZeneca and Navidea are developing Flutafuranol for global markets, with a projected cost of ~¥9,890 per 5 mg (non-radioactive form) .
Q & A
Q. What is the molecular structure of Flutafuranol, and how does its radiolabeling with fluorine-18 affect its pharmacokinetic properties?
Flutafuranol (C₁₄H₁₁FN₂O₂) is a benzofuran derivative with a fluorine atom and methylamino group critical for binding β-amyloid plaques. Radiolabeling with fluorine-18 ([¹⁸F]Flutafuranol) involves substituting a hydrogen atom with ¹⁸F via nucleophilic substitution, typically using a prosthetic group like a tosylate precursor . The radiolabeling efficiency (>95%) and stability are validated through high-performance liquid chromatography (HPLC) and mass spectrometry. Pharmacokinetic studies in humans show rapid blood clearance (t₁/₂ = 20–30 minutes) and low nonspecific binding, enabling high target-to-background ratios in PET imaging .
Q. How is [¹⁸F]Flutafuranol standardized for quantitative PET imaging in Alzheimer’s disease (AD) research?
Standardization involves:
- Dose calibration : Administering 185–203 MBq intravenously, with imaging initiated 50 minutes post-injection to maximize target binding .
- Reference regions : Using cerebellar gray matter as a reference for calculating standardized uptake value ratios (SUVr) due to its low amyloid deposition in AD .
- Image reconstruction : Ordinary Poisson ordered-subsets expectation maximization (OP-OSEM) with attenuation and scatter correction to minimize noise .
- Cross-validation : Comparing SUVr values with post-mortem histopathology or CSF Aβ42/P-tau181 levels to confirm specificity .
Q. What experimental controls are essential for validating Flutafuranol’s specificity to β-amyloid plaques?
- In vitro binding assays : Measure dissociation constants (Kd) using autoradiography on AD brain sections (e.g., Kd = 2.3 ± 0.3 nM) .
- Blocking studies : Pre-administration of unlabeled Flutafuranol to competitively inhibit [¹⁸F]Flutafuranol binding .
- Negative controls : Imaging healthy controls or non-AD dementia cohorts (e.g., frontotemporal dementia) to confirm low amyloid signal .
Advanced Research Questions
Q. How do methodological differences between [¹⁸F]Flutafuranol and [¹¹C]PiB affect cross-study comparability in amyloid PET research?
Key variables include:
- Tracer kinetics : [¹⁸F]Flutafuranol’s longer half-life (109.8 minutes vs. 20.4 minutes for [¹¹C]PiB) allows delayed imaging windows (50–60 minutes vs. 40–50 minutes), improving signal stability .
- Spatial resolution : [¹⁸F]Flutafuranol’s higher lipophilicity (logP = 2.1) may enhance blood-brain barrier penetration but increase white matter binding, requiring partial volume correction .
- Quantification pipelines : Harmonize SUVr thresholds (e.g., 1.35–1.42 for Flutafuranol vs. 1.11–1.21 for PiB) using Centiloid scaling to enable cross-tracer comparisons .
Q. How can plasma biomarkers (e.g., P-tau181/Aβ42 ratio) be integrated with [¹⁸F]Flutafuranol PET to improve diagnostic accuracy in preclinical AD?
- Multimodal regression models : Use logistic regression to associate plasma P-tau181/Aβ42 ratios with amyloid PET positivity (OR = 3.964, 95% CI: 2.390–6.576) .
- Longitudinal designs : Track plasma biomarker trajectories in amyloid-positive cohorts to predict rates of hippocampal atrophy (β = 0.139, p < 0.001) .
- Machine learning : Combine SUVr values, plasma biomarkers, and MRI volumetry to stratify risk for cognitive decline (AUC >0.85) .
Q. What are the ethical and methodological challenges in recruiting cohorts for [¹⁸F]Flutafuranol clinical trials?
- Participant selection : Enroll amyloid-negative individuals at risk for AD (e.g., APOE ε4 carriers) while ensuring informed consent for radiation exposure .
- Blinding protocols : Use independent radiologists to interpret PET scans without access to clinical data to reduce bias .
- Data sharing : Deposit anonymized SUVr values and raw PET/MRI data in public repositories (e.g., ADNI) to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
